molecular formula C12H11NO4 B1588122 Methyl 3-(benzyloxy)isoxazole-5-carboxylate CAS No. 205115-22-6

Methyl 3-(benzyloxy)isoxazole-5-carboxylate

Cat. No.: B1588122
CAS No.: 205115-22-6
M. Wt: 233.22 g/mol
InChI Key: RONHWSHWVRBGFV-UHFFFAOYSA-N
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Description

Methyl 3-(benzyloxy)isoxazole-5-carboxylate is a chemical compound with the CAS Registry Number 205115-22-6. It has a molecular formula of C 12 H 11 NO 4 and a molecular weight of 233.22 g/mol . This compound is characterized by an isoxazole ring, a five-membered heterocycle containing adjacent oxygen and nitrogen atoms, which is a privileged scaffold in medicinal and agrochemical research due to its ability to engage in diverse molecular interactions . This specific ester serves as a versatile synthetic intermediate or building block in organic chemistry. The presence of both a benzyloxy group and a methyl ester provides reactive sites for further chemical transformation, making it valuable for constructing more complex molecules . Related isoxazole derivatives are frequently employed in the synthesis of compounds with potential biological activity, and the structural features of this molecule make it a useful precursor in such exploratory research . For laboratory handling, it is recommended to store the product sealed in a dry environment at 2-8°C . As a standard safety precaution, researchers should wear appropriate personal protective equipment, including gloves, protective clothing, and eyewear, to avoid skin and eye contact . Attention: This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

methyl 3-phenylmethoxy-1,2-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-15-12(14)10-7-11(13-17-10)16-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONHWSHWVRBGFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NO1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00415892
Record name Methyl 3-(benzyloxy)isoxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205115-22-6
Record name Methyl 3-(benzyloxy)isoxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation of 3-Hydroxyisoxazole-5-carboxylate

One of the most established methods for preparing Methyl 3-(benzyloxy)isoxazole-5-carboxylate involves the alkylation of 3-hydroxyisoxazole-5-carboxylate derivatives with benzyl bromide under basic conditions.

  • Starting Material: 3-hydroxyisoxazole-5-carboxylate (usually as a methyl ester or free acid)
  • Base: Cesium carbonate (Cs2CO3) or potassium hydroxide (KOH)
  • Alkylating Agent: Benzyl bromide
  • Solvent: Dimethylformamide (DMF) or similar polar aprotic solvents
  • Temperature: Typically 0 °C to room temperature
  • Reaction Time: Several hours (e.g., 4 hours)

Procedure Summary:

  • Dissolve 3-hydroxyisoxazole-5-carboxylate in DMF at 0 °C.
  • Add cesium carbonate to deprotonate the hydroxy group.
  • Slowly add benzyl bromide dropwise to the reaction mixture.
  • Stir the mixture for several hours allowing the nucleophilic substitution to occur.
  • Quench the reaction with aqueous acid (e.g., HCl) and extract the product with organic solvents such as ethyl acetate.
  • Purify the crude product by flash chromatography or recrystallization.

This method yields this compound with high purity and good yield (up to 98% over two steps in some reports).

Esterification of 3-(Benzyloxy)isoxazole-5-carboxylic Acid

In some synthetic routes, the benzyloxy-substituted isoxazole-5-carboxylic acid is first prepared, followed by esterification to the methyl ester.

Procedure Summary:

  • Dissolve the acid in methanol.
  • Add sulfuric acid dropwise to catalyze the esterification.
  • Reflux the mixture for extended periods to ensure complete conversion.
  • Neutralize and isolate the methyl ester by extraction and purification.

This step is typically performed after the benzyloxy group introduction to obtain the final methyl ester compound.

Cyclization Approaches to Isoxazole Core

Although direct alkylation is common, the isoxazole ring can be constructed through cyclization reactions involving hydroxylamine and β-ketoesters or β-diketones.

  • Key Intermediates: Ethyl 2-ethoxymethylene acetoacetate or β-cyanoketones
  • Reagents: Hydroxylamine hydrochloride, aldehydes, or benzyl alcohol derivatives
  • Conditions: Heating under reflux in solvents like methanol or ethanol, often with acetic anhydride or other activating agents

These methods form the isoxazole ring first, followed by selective substitution at the 3-position with benzyloxy groups introduced via nucleophilic substitution or alkylation.

While this approach is more complex and involves multiple steps, it allows for structural diversity and is useful in analog synthesis.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Advantages Disadvantages
Alkylation of 3-hydroxyisoxazole 3-hydroxyisoxazole-5-carboxylate Benzyl bromide, Cs2CO3, DMF, 0 °C to RT Up to 98% (over 2 steps) High yield, straightforward, mild conditions Requires handling of strong base and alkyl halide
Esterification of acid 3-(benzyloxy)isoxazole-5-carboxylic acid Methanol, sulfuric acid, reflux 65 °C, 20 h High (not always specified) Simple, well-established Long reaction time, acidic conditions
Cyclization via β-ketoesters Ethyl acetoacetate derivatives Hydroxylamine hydrochloride, acetic anhydride, reflux 55-82% (varies) Allows ring formation and substitution Longer reaction time, moderate yields, possible decomposition of hydroxylamine
Metal-free synthetic route Terminal alkynes, aldehydes n-Butyllithium, iodine, hydroxylamine Not specified Avoids metal catalysts, less toxic Multi-step, requires careful control

Research Findings and Notes

  • The alkylation method using cesium carbonate and benzyl bromide in DMF at low temperature is reported as a practical and efficient route to this compound with high purity and excellent yield.
  • Esterification with methanol and sulfuric acid is a standard procedure to convert the acid intermediate to the methyl ester, often performed after benzyloxy substitution.
  • Cyclization methods using hydroxylamine hydrochloride and β-ketoesters provide access to the isoxazole ring but may suffer from lower yields and longer reaction times due to decomposition of reagents and side reactions.
  • Metal-free synthetic routes are gaining attention for industrial scale-up to avoid toxic metal catalysts, but these methods require careful optimization of reaction conditions.
  • The benzyloxy substituent at the 3-position enhances solubility and reactivity, making the compound a versatile intermediate for further functionalization and biological evaluation.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(benzyloxy)isoxazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oximes or nitrile oxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of different substituents at the benzylic or isoxazole ring positions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoxazoles, oximes, and nitrile oxides, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Common Reactions

Reaction TypeReagents UsedProducts Formed
Oxidationtert-butyl nitriteOximes, nitrile oxides
ReductionLithium aluminum hydride (LiAlH4)Amines, alcohols
SubstitutionNucleophiles or electrophilesSubstituted isoxazoles

Chemistry

In the realm of organic synthesis, Methyl 3-(benzyloxy)isoxazole-5-carboxylate serves as an intermediate for constructing complex molecules. Its unique structure allows for versatile reactivity, making it valuable in synthesizing new compounds.

Biology

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Properties : It has shown effectiveness against various pathogens, including Mycobacterium tuberculosis.
    PathogenMIC (μg/mL)Control (Isoniazid)
    Mycobacterium tuberculosis0.34 - 0.410.91
    Staphylococcus aureus0.1250.5
  • Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cell lines through modulation of signaling pathways involved in cell survival.

Medicine

This compound is explored as a scaffold for drug development. Isoxazole derivatives are known for their potential as therapeutic agents against various diseases due to their ability to inhibit key enzymes involved in disease processes.

Industry Applications

The compound is utilized in the pharmaceutical and agrochemical industries due to its reactivity and ability to serve as an intermediate in the synthesis of diverse chemical entities.

Case Studies and Research Findings

  • In Vitro Studies : Research highlighted the cytotoxic effects of this compound on cancer cell lines, demonstrating a dose-dependent reduction in cell viability.
  • Mechanistic Insights : Investigations have shown that it may inhibit specific kinases involved in tumor growth; however, further studies are required to confirm these findings.
  • Comparative Analysis : When compared to similar compounds like benzyl 2-phenyloxazole-4-carboxylate, this compound exhibited enhanced solubility and reactivity due to its benzyloxy group.

Mechanism of Action

The mechanism of action of Methyl 3-(benzyloxy)isoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (Position) Functional Groups Key Applications/Synthesis Notes Reference
Methyl 3-(benzyloxy)isoxazole-5-carboxylate Benzyloxy (3), Methyl ester (5) Ether, Ester Antibiotic precursors, PD-1/PD-L1 inhibitors
Methyl 3-phenylisoxazole-5-carboxylate Phenyl (3), Methyl ester (5) Aromatic, Ester Antibacterial, anticancer agents
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate Phenyl (3), Methyl (5), Ethyl ester (4) Alkyl, Ester Pharmacological studies (anticonvulsant)
Methyl 3-chloroisoxazole-5-carboxylate Chloro (3), Methyl ester (5) Halogen, Ester Reactive intermediate for substitutions
Methyl 4-amino-3-methoxyisoxazole-5-carboxylate Methoxy (3), Amino (4), Methyl ester (5) Ether, Amine, Ester Hydrogen bonding motifs, solubility studies
3-(Benzyloxy)isoxazole-5-carboxylic acid Benzyloxy (3), Carboxylic acid (5) Ether, Carboxylic acid Acidic derivatives for salt formation

Physicochemical Properties

  • Solubility and Polarity :
    • The methyl ester in this compound increases lipophilicity compared to its carboxylic acid analog (CAS 61348-47-8) .
    • Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate exhibits lower polarity due to the ethyl ester, enhancing membrane permeability in biological systems .
  • Thermal Stability :
    • Chloro-substituted derivatives (e.g., Methyl 3-chloroisoxazole-5-carboxylate) demonstrate higher thermal stability due to the electron-withdrawing chlorine atom .

NMR and Spectroscopic Data

  • This compound :
    • $^1$H NMR (CDCl$3$): δ 7.35–7.25 (m, 5H, benzyl), 6.55 (s, 1H, isoxazole-H), 5.20 (s, 2H, OCH$2$), 3.95 (s, 3H, COOCH$_3$) .
  • Methyl 4-amino-3-methoxyisoxazole-5-carboxylate: $^1$H NMR (DMSO-d$6$): δ 6.75 (s, 1H, isoxazole-H), 3.87 (s, 3H, COOCH$3$), 3.60 (s, 3H, OCH$_3$) .

Biological Activity

Methyl 3-(benzyloxy)isoxazole-5-carboxylate is a compound belonging to the isoxazole family, known for its diverse biological activities and therapeutic potential. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound (CAS Number: 205115-22-6) features a unique substitution pattern that enhances its reactivity and biological activity. Isoxazole derivatives, including this compound, are recognized for their potential in various therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.

Targets and Interactions

Isoxazole derivatives interact with multiple biological targets due to their structural diversity. The specific interactions of this compound are not fully elucidated but are believed to involve:

  • Enzyme Inhibition : Many isoxazole compounds act as inhibitors of key enzymes involved in disease processes, such as cyclooxygenases (COX) and lipoxygenases (LOX), which are implicated in inflammatory responses .
  • Antimicrobial Activity : The compound has shown potential against various pathogens, suggesting a possible mechanism involving disruption of microbial cell function or integrity .

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial activity. A comparative study highlighted its effectiveness against Mycobacterium tuberculosis, with a reported minimum inhibitory concentration (MIC) comparable to established antibiotics .

Pathogen MIC (μg/mL) Control (Isoniazid)
Mycobacterium tuberculosis0.34 - 0.410.91
Staphylococcus aureus0.1250.5
Escherichia coliNot specified2

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Isoxazoles have been investigated for their ability to induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades related to cell survival and proliferation.

Research Findings and Case Studies

  • In Vitro Studies : A study conducted on the cytotoxic effects of this compound on cancer cell lines demonstrated a dose-dependent reduction in cell viability, indicating potential as an anticancer agent .
  • Mechanistic Insights : Investigations into the compound's mechanism revealed that it may inhibit specific kinases involved in tumor growth, although further studies are necessary to confirm these findings and elucidate the exact pathways affected .
  • Comparative Analysis : When compared to similar compounds such as benzyl 2-phenyloxazole-4-carboxylate, this compound showed enhanced solubility and reactivity due to the benzyloxy group, which facilitates various chemical transformations beneficial for drug development .

Q & A

Q. What are the optimized synthetic routes for Methyl 3-(benzyloxy)isoxazole-5-carboxylate, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis typically involves cyclization of nitrile oxides with alkynes or hydroxylamine derivatives, followed by esterification. Key steps include:

  • Cyclization : Use hydroxylamine hydrochloride with sodium acetate in ethanol under reflux to form the isoxazole core .
  • Esterification : Methanol and acid catalysts (e.g., H₂SO₄) are employed to introduce the methyl ester group .
  • Optimization : Microwave-assisted synthesis reduces reaction time (e.g., from 24 hours to 1–2 hours) and improves yield by 10–15% compared to conventional heating .
  • Monitoring : Thin-layer chromatography (TLC) ensures intermediate purity before proceeding to subsequent steps .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and ester group placement. For example, the methyl ester proton typically appears as a singlet at δ 3.8–4.0 ppm .
  • X-ray Crystallography : Resolves crystal packing and bond angles, critical for confirming stereochemistry in solid-state studies .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Detects carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and isoxazole ring vibrations .

Advanced Research Questions

Q. How can researchers evaluate the bioactivity of this compound against specific enzymatic targets?

Methodological Answer:

  • Enzyme Inhibition Assays : Use fluorescence-based assays to measure IC₅₀ values. For example, incubate the compound with purified enzymes (e.g., COX-2 or kinases) and monitor substrate turnover .
  • Molecular Docking : Perform in silico studies (e.g., AutoDock Vina) to predict binding affinity to active sites. Compare with known inhibitors to identify structural motifs critical for activity .
  • Cell-Based Studies : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and correlate with enzyme inhibition data to assess therapeutic potential .

Q. How should researchers resolve contradictions in synthetic yields reported across studies?

Methodological Answer:

  • Parameter Screening : Systematically vary solvents (polar vs. nonpolar), catalysts (acidic vs. basic), and temperatures to identify optimal conditions. For example, acetonitrile may enhance cyclization efficiency compared to ethanol .
  • Byproduct Analysis : Use LC-MS to detect side products (e.g., uncyclized intermediates or ester hydrolysis derivatives) .
  • Kinetic Studies : Monitor reaction progress via in situ IR or NMR to identify rate-limiting steps .
  • Reproducibility Checks : Validate methods across labs with standardized reagents and equipment .

Q. What strategies are effective for functionalizing the isoxazole ring to enhance pharmacological properties?

Methodological Answer:

  • Electrophilic Substitution : Introduce halogens (Br, Cl) at the 3-position using N-bromosuccinimide (NBS) or Cl₂ gas to improve binding to hydrophobic enzyme pockets .
  • Nucleophilic Aromatic Substitution : Replace benzyloxy groups with amines (e.g., using NH₃/MeOH) to modulate solubility and bioavailability .
  • Cross-Coupling Reactions : Employ Suzuki-Miyaura couplings to attach aryl groups (e.g., pyridyl) for enhanced π-π stacking interactions .

Q. What safety protocols are recommended for handling this compound in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. For powder handling, wear N95 respirators to prevent inhalation .
  • Ventilation : Conduct reactions in fume hoods to avoid exposure to volatile solvents (e.g., DCM, acetonitrile) .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal. Incinerate halogenated derivatives to prevent environmental contamination .

Q. How can computational chemistry aid in predicting the reactivity of this compound?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to model transition states and predict regioselectivity in cyclization or substitution reactions .
  • Solvent Effects : Apply COSMO-RS to simulate solvent interactions and optimize reaction media (e.g., ethanol vs. DMF) .
  • ADMET Prediction : Tools like SwissADME estimate absorption, distribution, and toxicity profiles to prioritize derivatives for synthesis .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

Methodological Answer:

  • Exothermic Reactions : Implement cooling systems during cyclization to prevent runaway reactions in large batches .
  • Purification : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effective scaling .
  • Catalyst Recovery : Use immobilized catalysts (e.g., Pd on carbon) to facilitate reuse and reduce metal contamination .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-(benzyloxy)isoxazole-5-carboxylate
Reactant of Route 2
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Methyl 3-(benzyloxy)isoxazole-5-carboxylate

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